3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one moiety. Key structural elements include:
- A Z-configured methylidene bridge linking the pyrido-pyrimidinone and thiazolidinone rings .
- 4-Ethylpiperazinyl and 7-methyl substituents on the pyrido-pyrimidinone scaffold.
- 3-Ethyl, 4-oxo, and 2-thioxo groups on the thiazolidinone ring.
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S2/c1-4-23-8-10-24(11-9-23)18-15(12-16-20(28)25(5-2)21(29)30-16)19(27)26-13-14(3)6-7-17(26)22-18/h6-7,12-13H,4-5,8-11H2,1-3H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIVQNAZLKSDNG-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its potential biological activities. Its structure incorporates various heterocyclic components, particularly a thiazolidinone moiety and a pyrido-pyrimidine framework, which have been associated with diverse pharmacological effects.
Structural Overview
The compound can be broken down into several key components:
- Thiazolidinone Moiety : Known for antimicrobial and anti-inflammatory properties.
- Pyrido-Pyrimidine Structure : Associated with antitumor and antiviral activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The thiazolidinone scaffold has been shown to inhibit cancer cell proliferation through multiple mechanisms, including:
-
Enzyme Inhibition : Compounds with thiazolidinone rings have been documented to inhibit various enzymes involved in cancer progression.
Compound Mechanism of Action Cancer Type Thiazolidinone Derivative A COX inhibition Breast Cancer Thiazolidinone Derivative B Anti-proliferative Lung Cancer
These compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the compound may also exhibit similar effects.
Antimicrobial Activity
The thiazolidinone component is recognized for its antimicrobial properties. Studies indicate that derivatives of this structure can effectively combat bacterial infections, including those resistant to conventional antibiotics.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a possible therapeutic role in inflammatory diseases.
Case Studies and Research Findings
- Study on Thiazolidinones : A study published in Journal of Medicinal Chemistry investigated various thiazolidinone derivatives and their effects on cancer cell lines. The results indicated that compounds with similar structures to our compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
- Antimicrobial Analysis : Another research article focused on the antimicrobial efficacy of thiazolidinones against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics .
- Inflammatory Response Study : A recent review highlighted the anti-inflammatory properties of thiazolidinones, noting their ability to reduce inflammation markers in animal models . This suggests that our compound may hold therapeutic potential for conditions characterized by chronic inflammation.
Comparison with Similar Compounds
Key Findings :
- The 4-ethyl group in the target compound provides moderate lipophilicity, favoring blood-brain barrier penetration compared to hydrophilic 4-(2-hydroxyethyl) analogs .
- 4-Methylpiperazinyl derivatives exhibit improved metabolic stability due to reduced oxidative dealkylation .
Modifications to the Thiazolidinone Ring
Key Findings :
- The 2-thioxo group in the target compound enhances binding to cysteine-rich targets (e.g., kinases) compared to oxo analogs .
- Chromeno-pyrimidinone cores (e.g., in ) show superior oral bioavailability due to reduced molecular rigidity .
Core Scaffold Comparisons
Key Findings :
- Pyrido-pyrimidinones are synthetically challenging but offer broad bioactivity due to dual hydrogen-bonding sites .
- Thieno-pyrimidinones () exhibit lower synthetic yields (~50%) compared to pyrido-pyrimidinones (~70%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
